molecular formula C6H8FN3O2 B12942767 Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Cat. No.: B12942767
M. Wt: 173.15 g/mol
InChI Key: WRXZBQIBSZPEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include an amino group, a fluorine atom, and an ester functional group. These features make it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts like palladium or copper.

Major Products:

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the development of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with biological targets. These interactions can affect various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    Ethyl 5-amino-1H-pyrazole-3-carboxylate: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    Ethyl 5-amino-4-chloro-1H-pyrazole-3-carboxylate: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.

    Ethyl 5-amino-4-methyl-1H-pyrazole-3-carboxylate: Has a methyl group instead of fluorine, impacting its steric and electronic characteristics.

Uniqueness: Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound in drug design, as fluorine can improve the pharmacokinetic properties of pharmaceuticals.

Properties

Molecular Formula

C6H8FN3O2

Molecular Weight

173.15 g/mol

IUPAC Name

ethyl 3-amino-4-fluoro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C6H8FN3O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H3,8,9,10)

InChI Key

WRXZBQIBSZPEOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.